molecular formula C10H19ClN2O B2900456 1-Cyclohexylpiperazin-2-one hydrochloride CAS No. 1219164-74-5

1-Cyclohexylpiperazin-2-one hydrochloride

Cat. No.: B2900456
CAS No.: 1219164-74-5
M. Wt: 218.73
InChI Key: TYEUWIQPPVQBNX-UHFFFAOYSA-N
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Description

1-Cyclohexylpiperazin-2-one hydrochloride is a chemical compound with the molecular formula C₁₀H₁₉ClN₂O It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylpiperazin-2-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with piperazine in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, with temperatures ranging from 25°C to 100°C, depending on the specific reagents and solvents used.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. The final product is typically purified through crystallization or distillation to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylpiperazin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; temperatures ranging from 0°C to 50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; temperatures ranging from -10°C to 25°C.

    Substitution: Halogens, alkyl halides; temperatures ranging from 25°C to 100°C.

Major Products Formed:

    Oxidation: Oxides and hydroxides of the parent compound.

    Reduction: Reduced derivatives with lower oxidation states.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-Cyclohexylpiperazin-2-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Cyclohexylpiperazin-2-one hydrochloride can be compared with other similar compounds, such as:

    Piperazine: A simpler analog with a similar core structure but lacking the cyclohexyl group.

    Cyclohexylamine: A related compound with a cyclohexyl group but lacking the piperazine ring.

    N-Methylpiperazine: A derivative of piperazine with a methyl group attached to one of the nitrogen atoms.

Uniqueness: this compound is unique due to the presence of both the cyclohexyl group and the piperazine ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-cyclohexylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9;/h9,11H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEUWIQPPVQBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCNCC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219164-74-5
Record name 1-cyclohexylpiperazin-2-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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